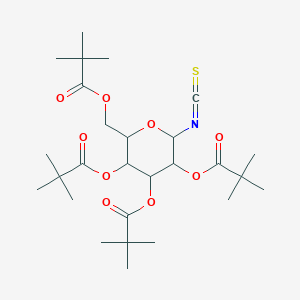

2,3,4,6-Tetra-O-pivaloyl-beta-D-glucopyranosyl isothiocyanate

CAS No.:

Cat. No.: VC16477868

Molecular Formula: C27H43NO9S

Molecular Weight: 557.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C27H43NO9S |

|---|---|

| Molecular Weight | 557.7 g/mol |

| IUPAC Name | [3,4,5-tris(2,2-dimethylpropanoyloxy)-6-isothiocyanatooxan-2-yl]methyl 2,2-dimethylpropanoate |

| Standard InChI | InChI=1S/C27H43NO9S/c1-24(2,3)20(29)33-13-15-16(35-21(30)25(4,5)6)17(36-22(31)26(7,8)9)18(19(34-15)28-14-38)37-23(32)27(10,11)12/h15-19H,13H2,1-12H3 |

| Standard InChI Key | QCEYERYMOHEQHK-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)C(=O)OCC1C(C(C(C(O1)N=C=S)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C |

Introduction

Chemical Identity and Physicochemical Properties

Molecular Characterization

2,3,4,6-Tetra-O-pivaloyl-β-D-glucopyranosyl isothiocyanate is a derivative of β-D-glucopyranose, where hydroxyl groups at the 2, 3, 4, and 6 positions are esterified with pivaloyl (2,2-dimethylpropanoyl) groups. The isothiocyanate (-NCS) functional group at the anomeric position confers reactivity toward primary and secondary amines . The systematic IUPAC name is β-D-Glucopyranosyl isothiocyanate, 2,3,4,6-tetrakis(2,2-dimethylpropanoate), reflecting its structural complexity .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 557.7 g/mol |

| CAS Number | 958300-06-6 |

| Purity (HPLC) | ≥95.0% |

| Storage Conditions | Dry, -20°C, protected from light |

Synthesis and Structural Features

Synthetic Pathways

Reaction Mechanisms and Analytical Utility

Derivatization Mechanism

The isothiocyanate group reacts nucleophilically with primary and secondary amines to form stable thiourea derivatives. For an amino acid ():

This reaction proceeds rapidly at room temperature in aprotic solvents like acetonitrile, yielding diastereomers separable by reversed-phase HPLC .

Chromatographic Advantages

Derivatization with 2,3,4,6-Tetra-O-pivaloyl-β-D-glucopyranosyl isothiocyanate enhances detection sensitivity due to the UV-active thiourea moiety (absorption at 254 nm). Compared to acetyl or benzoyl analogs, the pivaloyl groups improve resolution by increasing hydrophobic interactions with C18 stationary phases .

Table 2: Comparison of Derivatization Reagents

| Reagent | Resolution (ΔR) | Detection Limit (nM) |

|---|---|---|

| Marfey’s Reagent (FDAA) | 1.2 | 50 |

| o-Phthalaldehyde (OPA) | 0.8 | 100 |

| 2,3,4,6-Tetra-O-pivaloyl-β-D-glucopyranosyl isothiocyanate | 2.5 | 10 |

Applications in Glycobiology and Biomedicine

Glycan-Protein Interaction Studies

The compound facilitates labeling of glycans for surface plasmon resonance (SPR) and mass spectrometry (MS) analyses. By conjugating with amine-containing glycan-binding proteins, it aids in mapping lectin specificity and glycan array development .

Chiral Drug Analysis

In pharmaceutical research, the reagent resolves enantiomers of β-amino alcohols and non-proteinogenic amino acids, critical for assessing drug purity and metabolic pathways .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume